N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16308349
InChI: InChI=1S/C25H23N3O2S2/c29-22(28-18-10-12-19(13-11-18)30-14-17-6-2-1-3-7-17)15-31-24-23-20-8-4-5-9-21(20)32-25(23)27-16-26-24/h1-3,6-7,10-13,16H,4-5,8-9,14-15H2,(H,28,29)
SMILES:
Molecular Formula: C25H23N3O2S2
Molecular Weight: 461.6 g/mol

N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC16308349

Molecular Formula: C25H23N3O2S2

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide -

Specification

Molecular Formula C25H23N3O2S2
Molecular Weight 461.6 g/mol
IUPAC Name N-(4-phenylmethoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Standard InChI InChI=1S/C25H23N3O2S2/c29-22(28-18-10-12-19(13-11-18)30-14-17-6-2-1-3-7-17)15-31-24-23-20-8-4-5-9-21(20)32-25(23)27-16-26-24/h1-3,6-7,10-13,16H,4-5,8-9,14-15H2,(H,28,29)
Standard InChI Key RFCIHVPLQZQDBO-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C<sub>25</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub>, with a molecular weight of 461.6 g/mol . Its IUPAC name, N-(4-phenylmethoxyphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide, reflects its polycyclic backbone and substituents .

Structural Elucidation

Key structural components include:

  • Benzothieno[2,3-d]pyrimidine core: A fused heterocycle combining thiophene and pyrimidine rings.

  • Tetrahydrobenzene moiety: A saturated six-membered ring fused to the thienopyrimidine system.

  • Sulfanylacetamide bridge: A thioether-linked acetamide group connecting the core to a benzyloxyphenyl substituent.

The canonical SMILES representation is:
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 .
The InChIKey (RFCIHVPLQZQDBO-UHFFFAOYSA-N) and 3D conformational data further validate its stereochemical properties .

Synthesis and Manufacturing

Key Reagents and Conditions

  • Thiophene-2-carboxylic acid derivatives: Serve as starting materials for core synthesis.

  • Lawesson’s reagent: Facilitates sulfur incorporation during thioacetamide formation.

  • Palladium catalysts: Used in cross-coupling reactions for aryl ether linkages .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic benzyloxyphenyl group and polar sulfanylacetamide moiety. Preliminary data suggest:

  • LogP: ~3.2 (moderate lipophilicity).

  • Aqueous solubility: <0.1 mg/mL at 25°C, necessitating solubilizing agents for biological assays .

Spectroscopic Characterization

  • UV-Vis: Absorption maxima at 265 nm (π→π* transitions in aromatic systems) .

  • NMR: Distinct signals for the tetrahydrobenzene protons (δ 1.5–2.2 ppm) and benzyloxy aromatic protons (δ 7.3–7.5 ppm).

Pharmacological Profile

Hypothesized Mechanisms of Action

While direct studies on this compound are sparse, structural analogs exhibit:

  • Tubulin polymerization inhibition: Disrupting microtubule dynamics in cancer cells.

  • Kinase modulation: Targeting ATP-binding pockets in tyrosine kinases .

Anticancer Activity

Analogous benzothieno[2,3-d]pyrimidines demonstrate cytotoxic effects against MCF-7 (breast) and PC-3 (prostate) cell lines (IC<sub>50</sub>: 1.25–4.34 µM). The sulfanyl group may enhance DNA intercalation or topoisomerase inhibition.

Anti-Inflammatory Properties

Related thienopyrimidines suppress IL-6 and TNF-α release in LPS-stimulated macrophages, suggesting immunomodulatory potential.

Comparative Analysis with Structural Analogs

ParameterTarget CompoundN-(3,5-Dichlorophenyl) Analog
Molecular Weight461.6 g/mol479.6 g/mol
Core StructureBenzothieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidin-4-one
BioactivityHypothesized anticancerConfirmed anti-inflammatory
SolubilityLowModerate (LogP: 2.8)

Future Research Directions

  • Comprehensive SAR Studies: Systematically modifying the benzyloxy and sulfanyl groups to optimize potency and pharmacokinetics.

  • In Vivo Toxicology: Assessing acute/chronic toxicity in rodent models.

  • Formulation Development: Exploring nanoparticle encapsulation to improve bioavailability.

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